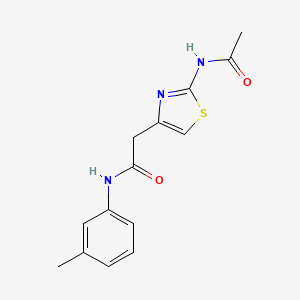

2-(2-acetamidothiazol-4-yl)-N-(m-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-アセトアミドチアゾール-4-イル)-N-(m-トリル)アセトアミドは、チアゾール誘導体のクラスに属する有機化合物です。チアゾールは、5員環に硫黄原子と窒素原子を両方とも含む複素環式化合物です。この特定の化合物は、チアゾール環にアセトアミド基が結合し、N-(m-トリル)アセトアミド部分を持つことを特徴としています。

2. 製法

合成経路と反応条件

2-(2-アセトアミドチアゾール-4-イル)-N-(m-トリル)アセトアミドの合成は、通常、以下の手順が含まれます。

-

チアゾール環の形成: : チアゾール環は、α-ハロケトンとチオ尿素の縮合を含むハントツシュチアゾール合成によって合成できます。この化合物では、出発物質は2-ブロモアセトフェノンとチオ尿素である可能性があり、塩基性条件下で反応して2-アセチルチアゾールを形成します。

-

アセトアミド化: : チアゾール環上のアセチル基は、その後、アシル化反応によってアセトアミド基に変換されます。これは、チアゾール誘導体をピリジンなどの塩基の存在下で無水酢酸と反応させることで達成できます。

-

N-(m-トリル)アセトアミド形成: : 最終段階は、アセトアミドチアゾールとm-トルイジン(m-メチルアニリン)を結合させて目的の生成物を形成することです。これは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を、DMAP(4-ジメチルアミノピリジン)などの触媒の存在下で使用して行うことができます。

工業生産方法

工業環境では、2-(2-アセトアミドチアゾール-4-イル)-N-(m-トリル)アセトアミドの合成は、同様の手順に従いますが、より大規模で行われます。このプロセスは、収率と純度が最適化され、多くの場合、連続フロー反応器と自動化システムが組み込まれて、一貫した生産が確保されます。溶媒回収とリサイクル、ならびに廃棄物管理は、環境への影響を最小限に抑えるために、工業プロセスの不可欠な部分になります。

3. 化学反応解析

反応の種類

酸化: 化合物は、特にチアゾール環で酸化反応を起こす可能性があります。一般的な酸化剤には、過酸化水素と過酸があります。

還元: 還元反応は、アセトアミド基を標的にして、アミンに変換することができます。水素化アルミニウムリチウム(LiAlH4)などの還元剤が一般的に使用されます。

置換: N-(m-トリル)アセトアミド部分の芳香族環は、求電子置換反応を起こす可能性があります。ハロゲン化、ニトロ化、スルホン化が一般的な例です。

一般的な試薬と条件

酸化: 酢酸中の過酸化水素(H2O2)。

還元: 乾燥エーテル中の水素化アルミニウムリチウム(LiAlH4)。

置換: 臭素(Br2)を、三臭化鉄(FeBr3)などのルイス酸の存在下でハロゲン化。

主要な生成物

酸化: スルホキシドまたはスルホンを形成。

還元: 対応するアミンを形成。

置換: 芳香族環のハロゲン化、ニトロ化、またはスルホン化誘導体を形成。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Acetamidation: The thiazole intermediate is then acylated with acetic anhydride to introduce the acetamido group.

Coupling with 3-Methylphenylamine: The final step involves the coupling of the acetamido-thiazole intermediate with 3-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

化学反応の分析

Types of Reactions

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

Substitution: Amines, alcohols, N,N’-dicyclohexylcarbodiimide, and dichloromethane.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

科学的研究の応用

2-(2-アセトアミドチアゾール-4-イル)-N-(m-トリル)アセトアミドは、科学研究で幅広い用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。そのユニークな構造は、有機合成において貴重な中間体となっています。

生物学: 抗菌や抗炎症作用など、潜在的な生物活性について調査されています。

医学: さまざまな生物学的標的に作用する能力のために、潜在的な薬物候補として探求されています。

産業: 新しい材料の開発や、染料や顔料の合成における前駆体として使用されています。

作用機序

2-(2-アセトアミドチアゾール-4-イル)-N-(m-トリル)アセトアミドの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体に作用して、その活性を調節する可能性があります。チアゾール環は、水素結合やπ-π相互作用に参加することができ、これは生物学的標的に結合するために不可欠です。アセトアミド基は、化合物の溶解性とバイオアベイラビリティを高めることができますが、芳香族環はタンパク質の疎水性ポケットとの相互作用を促進することができます。

6. 類似化合物の比較

類似化合物

2-アセトアミドチアゾール: N-(m-トリル)アセトアミド部分がないため、疎水性が低くなっています。

N-(m-トリル)アセトアミド: チアゾール環がないため、生物活性の可能性が低くなっています。

2-(2-アミノチアゾール-4-イル)-N-(m-トリル)アセトアミド: 類似の構造ですが、アセトアミド基の代わりにアミノ基があり、反応性と生物学的特性が変化する可能性があります。

独自性

2-(2-アセトアミドチアゾール-4-イル)-N-(m-トリル)アセトアミドは、チアゾール環とN-(m-トリル)アセトアミド部分の組み合わせによって独自です。この組み合わせは、さまざまな用途に適した汎用性の高い化合物にする、独特の化学的および生物学的特性を付与します。複数の種類の化学反応を起こす能力と潜在的な生物活性は、それを類似の化合物とは異なるものにします。

類似化合物との比較

Similar Compounds

2-(2-acetamido-1,3-thiazol-4-yl)-N-phenylacetamide: Similar structure but lacks the 3-methyl group on the phenyl ring.

2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methylphenyl)acetamide: Similar structure but has a methyl group at the 4-position of the phenyl ring.

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide: Similar structure but has a methyl group at the 2-position of the phenyl ring.

Uniqueness

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the 3-methyl group can enhance the compound’s ability to interact with molecular targets, potentially leading to improved efficacy in its applications.

特性

分子式 |

C14H15N3O2S |

|---|---|

分子量 |

289.35 g/mol |

IUPAC名 |

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C14H15N3O2S/c1-9-4-3-5-11(6-9)16-13(19)7-12-8-20-14(17-12)15-10(2)18/h3-6,8H,7H2,1-2H3,(H,16,19)(H,15,17,18) |

InChIキー |

ADKKDEFAADHVFQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(4-nitrophenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide](/img/structure/B11275579.png)

![benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B11275581.png)

![2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11275586.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide](/img/structure/B11275603.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B11275608.png)

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11275613.png)

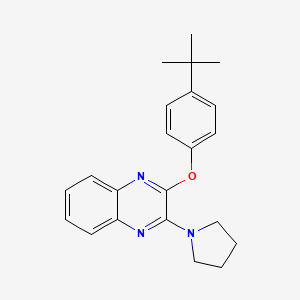

![2-[2-(Butan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline](/img/structure/B11275615.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B11275635.png)